molecular formula C29H22 B108006 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene CAS No. 15570-45-3

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

Cat. No.: B108006
CAS No.: 15570-45-3
M. Wt: 370.5 g/mol
InChI Key: JCXLYAWYOTYWKM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is a multi-phenylated version of cyclopentadiene, often utilized in materials science and organic chemistry research. This compound is known for its rigid structure and conjugated system, making it a subject of interest in the study of electron-rich aromatic systems . Its molecular formula is C29H22, and it has a molecular weight of 370.48 g/mol .

Mechanism of Action

Target of Action

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCP) is a chemical compound used in the fabrication of triple-layer blue-emitting devices . The primary targets of TPCP are the organic layers within these devices, where it interacts to produce blue light emission.

Mode of Action

The mode of action of TPCP involves its interaction with other components in the organic layers of the blue-emitting devices. It is formed as one of the condensation products during the reactions of diphenylacetylene with methylchromium systems . The exact nature of these interactions and the resulting changes at the molecular level are complex and subject to ongoing research.

Result of Action

The result of TPCP’s action in a blue-emitting device is the production of blue light. This is achieved through its specific interactions with other components in the device’s organic layers .

Action Environment

The action, efficacy, and stability of TPCP can be influenced by various environmental factors. For instance, pressure has been found to induce emission enhancement and multicolor behavior in TPCP crystals . Furthermore, the compound is a solid at room temperature with a melting point of 180-182 °C (lit.) , indicating that it can be stable under a wide range of temperatures.

Preparation Methods

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is typically synthesized through the condensation reactions of diphenylacetylene with methylchromium systems . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tetraphenylcyclopentadienone.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can participate in substitution reactions, particularly with electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene has a wide range of applications in scientific research:

Properties

IUPAC Name

(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLYAWYOTYWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165955
Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Molecular Weight

370.5 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

15570-45-3, 197711-16-3
Record name 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene]
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Record name Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-)
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Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-Tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-tetraphenylcyclopenta-1,3-diene
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Record name 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the products of the ozonolysis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene?

A1: The ozonolysis of this compound yields two major products: 1,3,4,5-Tetraphenyl-2,6,7-trioxabicyclo(3.2.1)oct-3-ene and tetraphenyl-1,2,3,5 trioxa-6,7,8bicyclo [3.2.1] octene-2. The former arises from a [3+4] cycloaddition of a carbonyl oxide intermediate with the α,β-unsaturated carbonyl group of the starting material, representing the first documented example of this type of reaction. [, ]

Q2: How does the presence of phenyl substituents affect the excited-state behavior of this compound?

A2: Research using various spectroscopic techniques, including transient absorption spectroscopy, revealed that phenyl ring rotation is not a significant factor in the excited-state dynamics of this compound and its analogs. [] This suggests that the excited-state behavior is primarily governed by processes within the conjugated butadiene core.

Q3: Can this compound be used in the synthesis of polycyclic aromatic hydrocarbons?

A3: Yes, this compound can act as a ligand in a rhodium-catalyzed decarboxylative coupling reaction. When benzoic acids are reacted with alkynes in the presence of [RhCl(cod)]2 and this compound, highly substituted naphthalene derivatives are formed. [] This methodology can be extended to the synthesis of anthracene and benzo[c]thiophene frameworks by using the corresponding naphthoic and thiophene-2-carboxylic acids.

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